molecular formula C24H23N5O4 B11933001 Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate

Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate

Cat. No.: B11933001
M. Wt: 445.5 g/mol
InChI Key: IQLIFBDQFNHHLA-UHFFFAOYSA-N
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Description

Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the morpholine ring and the triazole moiety. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

    Preparation of Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a morpholine moiety.

    Formation of Triazole Moiety:

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline alcohols.

Scientific Research Applications

Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. The triazole moiety can enhance binding affinity and specificity, while the morpholine ring may improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core.

    Levofloxacin: Another fluoroquinolone with enhanced activity against a broader range of bacteria.

    Moxifloxacin: Known for its improved pharmacokinetic properties and reduced side effects.

Uniqueness

Methyl 3-((4-(2-morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl)methyl)benzoate is unique due to its combination of a quinoline core, morpholine ring, and triazole moiety. This unique structure provides a balance of antimicrobial activity, solubility, and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 3-[[4-(2-morpholin-4-yl-4-oxo-1H-quinolin-8-yl)triazol-1-yl]methyl]benzoate

InChI

InChI=1S/C24H23N5O4/c1-32-24(31)17-5-2-4-16(12-17)14-29-15-20(26-27-29)18-6-3-7-19-21(30)13-22(25-23(18)19)28-8-10-33-11-9-28/h2-7,12-13,15H,8-11,14H2,1H3,(H,25,30)

InChI Key

IQLIFBDQFNHHLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=C(N=N2)C3=CC=CC4=C3NC(=CC4=O)N5CCOCC5

Origin of Product

United States

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